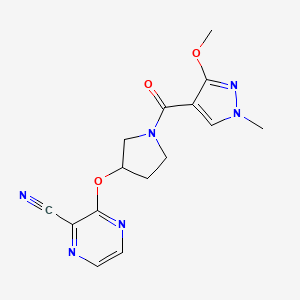

3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Beschreibung

Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds constitute the backbone of approximately 85% of FDA-approved pharmaceuticals, owing to their versatility in mimicking biological molecules and modulating pharmacokinetic properties. The integration of multiple heterocyclic systems—such as pyrazine, pyrazole, and pyrrolidine—into a single scaffold enables fine-tuning of electronic, steric, and hydrogen-bonding interactions with biological targets.

Significance of Multi-Heterocyclic Scaffolds in Drug Discovery

Multi-heterocyclic frameworks amplify pharmacological efficacy through:

- Synergistic Target Engagement : Cooperative binding at multiple subsites of enzymes or receptors. For instance, pyrazole-derived COX-2 inhibitors like celecoxib leverage nitrogen positioning for selective inhibition.

- Improved Metabolic Stability : Pyrrolidine’s saturated ring system reduces oxidative degradation compared to aromatic counterparts.

- Tunable Physicochemical Properties : Nitrile groups enhance dipole moments and participate in dipole-dipole interactions, improving membrane permeability.

Table 1 : FDA-Approved Drugs Featuring Multi-Heterocyclic Architectures

| Drug Name | Heterocycles Present | Therapeutic Area |

|---|---|---|

| Imatinib | Pyridine, Piperazine | Oncology |

| Crizotinib | Pyrazole, Piperidine | Non-small cell lung cancer |

| Palbociclib | Pyridopyrimidine, Piperazine | Breast cancer |

Historical Development of Pyrazine and Pyrazole Chemistry

Pyrazine

First isolated in 1849 by Laurent and Gerhardt via destructive distillation of grape sugar, pyrazine derivatives gained prominence with the 1957 discovery of pyrazinamide as an antitubercular agent. Pyrazine’s electron-deficient aromatic system facilitates π-π stacking with nucleic acid bases, a property exploited in kinase inhibitors.

Pyrazole

The pyrazole nucleus was first synthesized by Ludwig Knorr in 1883 via condensation of acetylacetone with hydrazine. Hans von Pechmann’s 1898 acetylene-diazomethane cyclization marked a pivotal advancement, enabling scalable production. Pyrazole’s dual nitrogen atoms confer tautomerism, allowing pH-dependent interactions with biological targets—a feature critical in antifungal agents like tebufenpyrad.

Nitrile-Functionalized Heterocycles in Therapeutic Applications

Nitrile groups (-C≡N) serve as:

- Bioisosteres : Replacing carboxylic acids to mitigate ionization at physiological pH (e.g., vildagliptin).

- Electrophilic Warheads : Covalently modifying cysteine residues in target proteins, as seen in Bruton’s tyrosine kinase inhibitors.

In 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, the nitrile at position 2 of pyrazine may act as a hydrogen bond acceptor or participate in click chemistry modifications for prodrug development.

Pyrrolidine as a Privileged Structure in Bioactive Molecules

Pyrrolidine’s pseudorotation enables adaptive binding to diverse targets:

- Conformational Flexibility : The envelope and half-chair conformations allow optimal positioning of substituents.

- Hydrogen Bonding : The secondary amine forms salt bridges with aspartate/glutamate residues in G-protein-coupled receptors.

Table 2 : Pyrrolidine-Containing Drugs and Their Targets

| Compound | Target Protein | Indication |

|---|---|---|

| Rivastigmine | Acetylcholinesterase | Alzheimer’s disease |

| Rosuvastatin | HMG-CoA reductase | Hypercholesterolemia |

| Saxagliptin | DPP-4 | Type 2 diabetes |

Research Significance and Scientific Context

The integration of pyrazine, pyrazole, pyrrolidine, and nitrile moieties in 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile addresses key challenges in drug design:

- Oral Bioavailability : Pyrazine’s planar structure enhances intestinal absorption, while pyrrolidine mitigates first-pass metabolism.

- Selectivity : The 3-methoxy-1-methylpyrazole group may confer selectivity for kinases via hydrophobic pocket interactions.

- Synthetic Versatility : The nitrile enables late-stage functionalization via Suzuki-Miyaura couplings or Huisgen cycloadditions.

Ongoing research focuses on optimizing substituent patterns to balance potency and off-target effects, leveraging computational modeling and high-throughput screening.

Eigenschaften

IUPAC Name |

3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-20-9-11(13(19-20)23-2)15(22)21-6-3-10(8-21)24-14-12(7-16)17-4-5-18-14/h4-5,9-10H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXROUTUGMMVIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the pyrazole moiety into the structure of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may enhance its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can modulate pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Pyrazole derivatives have been noted for their antimicrobial activity against various pathogens. The compound's structure suggests potential efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents . In particular, compounds featuring the pyrazole nucleus have demonstrated activity against Staphylococcus aureus and Escherichia coli, among others .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, pyrazole derivatives are known to inhibit human carbonic anhydrase, which is crucial in regulating pH and fluid balance in the body . This inhibition can lead to therapeutic effects in conditions such as glaucoma or edema.

Case Studies

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of similar pyrazole derivatives, compounds were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on antimicrobial activity demonstrated that specific pyrazole derivatives showed minimum inhibitory concentrations (MICs) below 250 μg/mL against several bacterial strains, suggesting their viability as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and synthetic similarities with other pyrazole- and pyrazine-containing derivatives. Below is a detailed comparison:

Structural Analogues

Key Differences

Substituent Complexity: The target compound incorporates a 3-methoxy-1-methylpyrazole carbonyl group, which is absent in simpler analogues like 3-azido-pyrazole derivatives . This group may enhance solubility or target specificity.

Synthetic Routes :

- The target compound likely requires multi-step synthesis involving pyrrolidine functionalization and pyrazole-carbonyl coupling , whereas azido derivatives (e.g., ) are synthesized via click chemistry precursors.

Functional Group Diversity :

- The carbonitrile group in the target compound is a common feature in kinase inhibitors (e.g., ), while azido derivatives are primarily intermediates for further functionalization .

Physicochemical Properties

Biologische Aktivität

3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazine core linked to a pyrrolidine ring and a methoxy-substituted pyrazole moiety. Its IUPAC name is 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and its chemical formula is C13H15N5O3.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

- Antimicrobial Properties : Pyrazole derivatives have shown moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

- Kinase Inhibition : The presence of a pyrazole ring is often associated with inhibition of certain kinases, which are crucial in cancer pathways. For instance, some pyrazole derivatives have been reported to inhibit p38 MAPK, a key player in inflammatory responses .

The biological activity of 3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways. For example, the inhibition of cyclooxygenase (COX) enzymes has been noted in similar compounds, leading to anti-inflammatory effects .

- Cell Cycle Regulation : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been found to modulate ROS levels within cells, impacting apoptosis and cell survival pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined, showing that certain derivatives exhibited significant antibacterial activity at concentrations as low as 250 μg/mL .

Case Study 2: Kinase Inhibition

In another investigation, a series of pyrazole-based compounds were tested for their ability to inhibit p38 MAPK. Results indicated that modifications to the pyrazole structure could enhance inhibitory potency, with IC50 values ranging from 0.004 μM to 0.050 μM for the most active compounds .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.